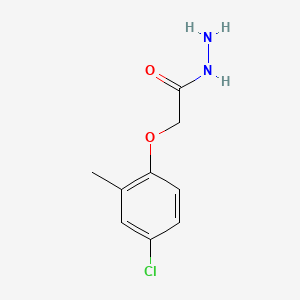

2-(4-Chloro-2-methylphenoxy)acetohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-2-methylphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-6-4-7(10)2-3-8(6)14-5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQVZCTYFYWQGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185851 | |

| Record name | Acetic acid, ((4-chloro-o-tolyl)oxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32022-38-1 | |

| Record name | Acetic acid, ((4-chloro-o-tolyl)oxy)-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032022381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, ((4-chloro-o-tolyl)oxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32022-38-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 2-(4-chloro-2-methylphenoxy)acetohydrazide

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-chloro-2-methylphenoxy)acetohydrazide

Abstract

This technical guide provides a comprehensive, rationale-driven framework for the synthesis and detailed characterization of this compound. This compound serves as a valuable intermediate in the development of novel therapeutic agents, stemming from the well-established biological significance of the hydrazide scaffold. The synthesis is approached as a robust two-step process beginning with the common herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA). Each step is elucidated not merely as a procedure, but as a series of mechanistically driven chemical transformations. Subsequent characterization is presented as a multi-technique validation system, employing spectroscopic and chromatographic methods to ensure the unequivocal confirmation of the target molecule's structure, purity, and identity. This document is intended for researchers, chemists, and professionals in the field of medicinal chemistry and drug development.

Introduction: The Scientific Context and Rationale

The hydrazide functional group is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. Molecules incorporating the acetohydrazide moiety are reported to exhibit diverse pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] They are also crucial synthons for creating more complex heterocyclic systems and Schiff bases.[3][4]

The title compound, this compound, is structurally derived from 2-methyl-4-chlorophenoxyacetic acid (MCPA), a widely used phenoxy herbicide.[5] By chemically modifying the carboxylic acid group of MCPA into a reactive acetohydrazide, we unlock a versatile chemical handle for further derivatization. This strategic transformation allows for the exploration of new chemical space, leveraging the established phenoxy scaffold to build novel molecules with potential therapeutic value. For instance, derivatives of this core have been synthesized and investigated as potent β-glucuronidase inhibitors.[6]

This guide provides a detailed, field-proven methodology for synthesizing and validating this compound, ensuring a reliable and reproducible process for laboratory-scale production.

A Rationale-Driven Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step sequence. This approach is predicated on fundamental organic reactions that are both high-yielding and scalable. The overall strategy involves:

-

Fischer Esterification: Conversion of the parent carboxylic acid (MCPA) into its corresponding ethyl ester. This step protects the acidic proton and activates the carbonyl group for the subsequent reaction.

-

Hydrazinolysis: Nucleophilic acyl substitution on the ester intermediate using hydrazine hydrate to form the final acetohydrazide product.

Caption: Overall two-step synthetic workflow.

Step 1: Synthesis of Ethyl 2-(4-chloro-2-methylphenoxy)acetate

Causality and Experimental Choice: The Fischer esterification is a classic, equilibrium-driven reaction. To ensure a high yield of the ester, the reaction equilibrium must be shifted towards the products. This is achieved by applying Le Chatelier's principle in two ways: using one of the reactants (ethanol) as the solvent ensures it is in large excess, and the reflux condition facilitates the removal of the water byproduct, though in practice the large excess of alcohol is the primary driver. A strong acid catalyst, such as concentrated sulfuric acid, is essential. It protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.[7]

Experimental Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(4-chloro-2-methylphenoxy)acetic acid (MCPA) (20.0 g, 0.1 mol).

-

Add absolute ethanol (100 mL). The MCPA may not fully dissolve initially.

-

While stirring, carefully add concentrated sulfuric acid (2 mL) dropwise. The addition is exothermic.

-

Heat the mixture to reflux and maintain for 4-6 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting carboxylic acid spot disappears.

-

After cooling to room temperature, reduce the volume of ethanol by approximately 70% using a rotary evaporator.

-

Pour the concentrated residue into 200 mL of ice-cold water and stir. The ester, being insoluble in water, will separate as an oil or solid.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid, followed by a saturated sodium chloride solution (brine) (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude ethyl 2-(4-chloro-2-methylphenoxy)acetate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

Causality and Experimental Choice: This step is a nucleophilic acyl substitution. Hydrazine (NH₂NH₂) is a significantly stronger nucleophile than the leaving group (ethanolate) due to the alpha effect. The reaction proceeds by the nucleophilic attack of the terminal nitrogen of hydrazine on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide group and forming the stable amide-like hydrazide bond. Ethanol is an ideal solvent as it readily dissolves both the ester and hydrazine hydrate and is compatible with the reflux conditions required to drive the reaction to completion.[1][3]

Experimental Protocol:

-

In a 250 mL round-bottom flask, dissolve the crude ethyl 2-(4-chloro-2-methylphenoxy)acetate (0.1 mol theoretical) in absolute ethanol (90 mL).

-

Add hydrazine hydrate (85-99%) (~10 mL, ~0.2 mol, 2 equivalents) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.[1]

-

Monitor the reaction using TLC.

-

Upon completion, reduce the solvent volume by half using a rotary evaporator.

-

Allow the concentrated solution to cool to room temperature and then place it in an ice bath. The product will precipitate as a white solid.

-

Collect the solid precipitate by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure, crystalline this compound. Dry the final product in a vacuum oven.

Comprehensive Characterization and Structural Elucidation

Rigorous characterization is non-negotiable for verifying the successful synthesis of the target compound. The following workflow provides a self-validating system to confirm the structure and purity.

Caption: A logical workflow for compound characterization.

Physical and Chromatographic Data

| Property | Observed Value | Reference |

| Molecular Formula | C₉H₁₁ClN₂O₂ | [8] |

| Molecular Weight | 214.65 g/mol | [8] |

| Appearance | White crystalline solid | Typical observation |

| Melting Point | To be determined experimentally | |

| TLC (Purity) | Single spot (e.g., in 30% Ethyl Acetate/Hexane) | Lab procedure |

Spectroscopic Data and Interpretation

FT-IR is a rapid and powerful technique for identifying the key functional groups present in the molecule, confirming the transformation from a carboxylic acid/ester to a hydrazide.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3350-3250 | N-H stretch (asymmetric & symmetric) | -NH₂ (Hydrazide) | Confirms the presence of the primary amine of the hydrazide. |

| 3200-3100 | N-H stretch | -C(=O)NH- | Confirms the amide N-H bond. |

| ~1650 | C=O stretch (Amide I band) | -CONH- | Shift from the ester C=O (~1735 cm⁻¹) indicates amide formation. |

| ~1550 | N-H bend (Amide II band) | -CONH- | Characteristic band for secondary amides. |

| ~1240 & ~1050 | C-O-C stretch (asymmetric & symmetric) | Aryl-O-CH₂ | Confirms the presence of the ether linkage. |

| ~820 | C-H out-of-plane bend | 1,2,4-trisubstituted benzene | Indicates the substitution pattern on the aromatic ring. |

| ~750 | C-Cl stretch | Aryl-Cl | Confirms the presence of the chloro-substituent. |

NMR spectroscopy provides the definitive structural map of the molecule. The predicted shifts below are based on data from the starting material and closely related analogs.[6][9]

¹H-NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~9.10 | Singlet | 1H | -CO-NH -NH₂ | The amide proton, typically deshielded and exchangeable with D₂O. |

| ~7.25 | Doublet | 1H | ArH (H-3) | Aromatic proton ortho to the methyl group. |

| ~7.15 | Doublet of doublets | 1H | ArH (H-5) | Aromatic proton between Cl and the ether linkage. |

| ~6.80 | Doublet | 1H | ArH (H-6) | Aromatic proton ortho to the ether linkage. |

| ~4.55 | Singlet | 2H | -O-CH₂ -CO- | Methylene protons adjacent to the ether oxygen and carbonyl group. |

| ~4.25 | Singlet (broad) | 2H | -NH-NH₂ | Protons of the terminal amine group, exchangeable with D₂O. |

| ~2.15 | Singlet | 3H | Ar-CH₃ | Protons of the methyl group on the aromatic ring. |

¹³C-NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~168.0 | C =O | Carbonyl carbon of the hydrazide. |

| ~153.5 | Ar-C -O | Aromatic carbon attached to the ether oxygen. |

| ~130.0 | Ar-C -CH₃ | Aromatic carbon attached to the methyl group. |

| ~129.5 | Ar-C H (C-5) | Aromatic methine carbon. |

| ~127.0 | Ar-C H (C-3) | Aromatic methine carbon. |

| ~125.0 | Ar-C -Cl | Aromatic carbon attached to chlorine. |

| ~112.5 | Ar-C H (C-6) | Aromatic methine carbon. |

| ~67.0 | -O-C H₂- | Methylene carbon of the ether linkage. |

| ~16.0 | Ar-C H₃ | Methyl carbon. |

Mass spectrometry confirms the molecular weight of the synthesized compound. For this molecule, the presence of a single chlorine atom provides a definitive isotopic signature.

| m/z Value | Assignment | Rationale |

| 214 | [M]⁺ | Molecular ion peak corresponding to the ³⁵Cl isotope. |

| 216 | [M+2]⁺ | Isotopic peak for the ³⁷Cl isotope. The ~3:1 intensity ratio of M:M+2 is characteristic of a monochlorinated compound. |

| 183 | [M - NHNH₂]⁺ | Fragment corresponding to the loss of the hydrazinyl group. |

| 141 | [C₇H₆ClO]⁺ | Fragment corresponding to the 4-chloro-2-methylphenoxide ion, a common fragmentation pathway.[10] |

Applications and Future Directions

This compound is not typically an end-product but rather a versatile intermediate. Its primary value lies in the reactivity of the terminal -NH₂ group, which can be readily condensed with a variety of aldehydes and ketones to form N-acylhydrazone (Schiff base) derivatives.[6] This class of compounds is of significant interest in drug discovery due to its wide spectrum of biological activities.[2] Researchers can use this guide to reliably produce the core hydrazide, enabling further exploration of its derivatives as potential inhibitors of enzymes like β-glucuronidase or as novel antimicrobial or anticancer agents.

Conclusion

This guide has detailed a robust and scientifically-grounded approach to the synthesis and characterization of this compound. By explaining the causality behind each experimental step and providing a comprehensive analytical workflow, this document serves as a reliable resource for researchers. The successful synthesis and validated characterization of this compound provide a solid foundation for its use in the further development of novel and potentially therapeutic molecules.

References

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

-

PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Gülerman, N., et al. (2008). 2-(4-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o369. Retrieved from [Link]

-

Fun, H. K., et al. (2010). 2-(4-Methylphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o447. Retrieved from [Link]

-

Taha, M., et al. (2016). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules, 21(10), 1339. Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of 2-(4-CHLORO-2-METHYLPHENOXY)ACETIC ACID HYDRAZIDE. Retrieved from [Link]

-

Wikipedia. (n.d.). MCPA. Retrieved from [Link]

-

Fun, H. K., et al. (2009). 2-(2-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o112. Retrieved from [Link]

-

Synerholme, M. E., & Zimmerman, P. W. (1945). Synthesis of MCPA. As cited in mcpa.pdf. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 2-methyl-4-MCPA.

-

Kong, P. S., Aroua, M. K., & Raman, A. A. (2011). Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid). ResearchGate. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. Retrieved from [Link]

- Google Patents. (n.d.). Production technology of 2-methyl-4-chloro-sodium phenoxy acetate.

-

ResearchGate. (2011). Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid). Retrieved from [Link]

-

University of Malaya Research Repository. (2011). Kinetics study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic acid (MCPA Acid). Retrieved from [Link]

-

Liu, G., & Gao, J. (2012). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2079. Retrieved from [Link]

-

Zhao, P., et al. (2009). Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 92(4), 1194-1201. Retrieved from [Link]

Sources

- 1. 2-(4-Chlorophenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-(4-Methylphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. MCPA - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. capotchem.com [capotchem.com]

- 9. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal structure of 2-(4-chloro-2-methylphenoxy)acetohydrazide

An In-Depth Technical Guide to the Crystal Structure of 2-(4-chloro-2-methylphenoxy)acetohydrazide

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallization, and structural characteristics of this compound. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document leverages extensive data from closely related analogues to construct a predictive and comparative analysis. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental workflows and theoretical underpinnings of the structural elucidation of novel acetohydrazide derivatives.

Introduction: The Significance of Acetohydrazide Scaffolds

Hydrazides and their derivatives are a cornerstone in modern medicinal chemistry and materials science, recognized for their versatile biological activities and utility as synthons for various heterocyclic compounds.[1] The core of this guide, this compound, is a derivative of the widely used herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA).[2] The introduction of the acetohydrazide moiety is a strategic chemical modification intended to explore novel pharmacological properties, building upon the established bioactivity of the parent phenoxyacetic acid structure.

The hydrazide-hydrazone backbone is a privileged scaffold, known to exhibit a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[3] The mechanism of action for many of these activities is attributed to the ability of the azomethine group (-NH-N=CH-) to interact with biological targets, such as microbial enzymes.[3] A thorough understanding of the three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutic agents.

This guide will provide a robust framework for the synthesis, crystallization, and structural analysis of this compound, drawing authoritative parallels from the crystallographic data of analogous compounds.

Synthesis and Crystallization: A Validated Workflow

The synthesis of this compound follows a reliable two-step process, beginning with the esterification of MCPA, followed by hydrazinolysis. This method is a well-established route for preparing hydrazides from their corresponding carboxylic acids.[1]

Experimental Protocol: Synthesis

Step 1: Esterification of (4-chloro-2-methylphenoxy)acetic acid

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 g (0.05 mol) of (4-chloro-2-methylphenoxy)acetic acid in 100 mL of absolute ethanol.

-

Catalysis: Slowly add 2 mL of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the ethyl ester with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 2-(4-chloro-2-methylphenoxy)acetate.

Step 2: Hydrazinolysis of the Ethyl Ester

-

Reaction Setup: Dissolve the crude ethyl ester from the previous step in 50 mL of ethanol in a 100 mL round-bottom flask.

-

Hydrazine Addition: Add an excess of hydrazine hydrate (99%, ~0.1 mol) to the solution.

-

Reflux: Reflux the mixture for 6-8 hours. The formation of a solid precipitate may be observed.[1]

-

Isolation: Cool the reaction mixture in an ice bath to facilitate complete precipitation.

-

Filtration and Washing: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Experimental Protocol: Crystallization for X-ray Diffraction

The growth of high-quality single crystals is critical for successful X-ray diffraction analysis.

-

Solvent Selection: Dissolve the synthesized hydrazide in a minimum amount of hot ethanol.

-

Slow Evaporation: Allow the solution to cool slowly to room temperature. The flask should be loosely covered to permit slow evaporation of the solvent.

-

Crystal Growth: Colorless, needle-shaped crystals suitable for X-ray diffraction are expected to form over several days.[1][4]

-

Isolation: Carefully isolate a well-formed single crystal for mounting on the diffractometer.

Structural Analysis: A Comparative and Predictive Approach

In the absence of a published crystal structure for the title compound, we can predict its key structural features by analyzing the crystallographic data of closely related molecules.

Predicted Crystallographic Parameters

The following table summarizes expected crystallographic parameters for this compound, based on data from analogous structures.

| Parameter | Predicted Value/System | Authoritative Reference |

| Crystal System | Monoclinic | [1][5][6] |

| Space Group | P2₁/c or C2/c | [5][6] |

| a (Å) | 5 - 10 | [1][5][6] |

| b (Å) | 4 - 6 | [1][5][6] |

| c (Å) | 20 - 35 | [1][5][6] |

| β (°) | 90 - 101 | [1][5][6] |

| Z | 2 or 4 | [1][5][6] |

Molecular Geometry and Conformation

The molecular structure of this compound is expected to exhibit several key features:

-

Planarity: The acetohydrazide group is anticipated to be approximately planar.[1]

-

Torsion Angles: The C-N-N-C torsion angle is a critical conformational parameter in diacylhydrazines. In related structures, this angle can vary significantly, from around -72° to 180° (trans conformation).[5][6] The specific conformation will be influenced by the steric hindrance from the substituted phenoxy group and the crystal packing forces.

-

Dihedral Angle: The dihedral angle between the benzene ring and the acetohydrazide plane will likely be significant, influenced by the substitution pattern on the ring.[5]

Intermolecular Interactions and Crystal Packing

Hydrogen bonding is expected to be the dominant intermolecular force governing the crystal packing. Based on analogous structures, the following interactions are likely:

-

N-H···O Hydrogen Bonds: These are the most common and strongest hydrogen bonds, linking molecules into chains or layers.[5][6]

-

N-H···N Hydrogen Bonds: These interactions can also contribute to the formation of extended networks.[1]

-

C-H···O and C-H···π Interactions: Weaker C-H···O and C-H···π interactions are also expected to play a role in stabilizing the three-dimensional crystal lattice.[5]

-

Cl···Cl or Cl···N Interactions: In chlorinated compounds, short contacts involving chlorine atoms can further stabilize the crystal packing.[5][6]

Visualization of Key Processes

Synthesis and Analysis Workflow

Caption: Workflow for the synthesis and structural elucidation of the title compound.

Hypothetical Hydrogen Bonding Network

Caption: A potential N-H···O hydrogen bonding network forming molecular chains.

Potential Applications and Future Directions

Given the established biological activities of related hydrazide derivatives, this compound is a promising candidate for screening in various pharmacological assays. The structural insights gained from its crystal structure would be invaluable for:

-

Rational Drug Design: Modifying the substitution pattern on the phenoxy ring to enhance binding affinity to specific biological targets.

-

QSAR Studies: Developing quantitative structure-activity relationship models to predict the biological activity of novel derivatives.

-

Materials Science: Exploring the potential of the compound in the formation of coordination polymers or functional materials through its hydrogen bonding capabilities.

References

-

Chen, T., & Tan, X. (2010). N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2829. [Link]

-

Fun, H.-K., Quah, C. K., & Isloor, A. M. (2011). 2-(4-Methylphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o188. [Link]

-

El-Hiti, G. A., Abdel-Wahab, B. F., Yousif, E., & Wood, P. A. (2021). N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. IUCrData, 6(4), x210318. [Link]

-

PubChem. (n.d.). 2-Methyl-4-chlorophenoxyacetic acid hydrazide hydrochloride. PubChem Compound Summary for CID 149462. Retrieved January 12, 2026, from [Link]

-

El-Hiti, G. A., Abdel-Wahab, B. F., Yousif, E., & Wood, P. A. (2021). 2-(2,4-Dichlorophenoxy)-N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. ResearchGate. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. IJPSR, 3(7). [Link]

-

Chen, T., & Tan, X. (2010). N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate. ResearchGate. [Link]

-

Fun, H.-K., Quah, C. K., & Isloor, A. M. (2011). 2-(2-Chlorophenoxy)acetohydrazide. ResearchGate. [Link]

-

Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2009). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o992. [Link]

-

Wikipedia. (n.d.). MCPA. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. PubChem Compound Summary for CID 7204. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid.

Sources

- 1. 2-(4-Methylphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-(4-Methoxyphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(4-Chlorophenoxy)-N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(2,4-Dichlorophenoxy)-N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 2-(4-chloro-2-methylphenoxy)acetohydrazide derivatives

An In-Depth Technical Guide to the Biological Activity of 2-(4-chloro-2-methylphenoxy)acetohydrazide Derivatives

Authored by a Senior Application Scientist

This guide offers a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of a significant class of compounds: this compound derivatives. These molecules, built upon a versatile hydrazide-hydrazone scaffold, have garnered considerable attention in medicinal chemistry for their broad spectrum of pharmacological effects. This document is intended for researchers, scientists, and drug development professionals, providing not only a review of the existing data but also the underlying causality for experimental designs and detailed, field-proven protocols.

The this compound Scaffold: A Foundation for Diverse Bioactivity

At the heart of the compounds discussed is the this compound core. The true versatility of this structure is unlocked when it is converted into its hydrazone derivatives. Hydrazones possess a characteristic azometine group (-NHN=CH-), which is a crucial pharmacophore responsible for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The presence of the 4-chloro-2-methylphenoxy group provides a specific lipophilic and electronic character that modulates the interaction of these derivatives with biological targets, making this a privileged scaffold in the design of novel therapeutic agents.

The objective of this guide is to synthesize the current knowledge on these derivatives, presenting a logical narrative from chemical synthesis to biological application, thereby empowering researchers to build upon this promising foundation.

Synthesis: From Acid to Bioactive Hydrazone

The synthesis of this compound derivatives is a robust and straightforward process, typically achieved through a three-step sequence. This pathway offers high yields and allows for significant structural diversity in the final products, which is essential for structure-activity relationship (SAR) studies.

General Synthetic Pathway

-

Esterification: The process begins with the esterification of the commercially available (4-chloro-2-methylphenoxy)acetic acid. This is typically achieved by refluxing the acid in an alcohol (like ethanol) with a catalytic amount of strong acid (e.g., H₂SO₄) to protect the carboxylic acid group.

-

Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate (N₂H₄·H₂O).[4] This reaction replaces the alkoxy group of the ester with a hydrazinyl group (-NHNH₂), forming the key intermediate: this compound. This intermediate is the direct precursor for all subsequent derivatives.

-

Condensation (Schiff Base Formation): The final step involves the condensation of the acetohydrazide intermediate with a variety of substituted aromatic or heteroaromatic aldehydes and ketones.[5] This reaction, usually catalyzed by a few drops of glacial acetic acid in an alcoholic solvent, forms a stable C=N bond, yielding the desired hydrazide-hydrazone (Schiff base) derivative. The wide availability of aldehydes and ketones allows for the creation of a large library of compounds for biological screening.

Caption: General synthetic workflow for hydrazone derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol details the synthesis of 2-(4-chloro-2-methylphenoxy)-N'-[(4-chlorophenyl)methylidene]acetohydrazide, a compound that has demonstrated notable biological activity.[6]

Step 1 & 2: Synthesis of this compound

-

A mixture of ethyl (4-chloro-2-methylphenoxy)acetate (0.1 mol) and hydrazine hydrate (0.2 mol) in 50 mL of ethanol is refluxed for 8-10 hours.

-

The reaction progress is monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

-

The solid product is washed with cold ethanol and dried under a vacuum to yield the pure acetohydrazide intermediate.

Step 3: Synthesis of the Hydrazone Derivative (Compound 7 from source[6])

-

A solution of this compound (10 mmol) in 20 mL of absolute ethanol is prepared.

-

To this solution, 4-chlorobenzaldehyde (10 mmol) is added, followed by 2-3 drops of glacial acetic acid as a catalyst.

-

The mixture is refluxed for 3-4 hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled in an ice bath to facilitate precipitation.

-

The resulting solid is collected by filtration, washed with a small amount of cold ethanol, and recrystallized from ethanol to obtain the pure product.

-

The structure and purity are confirmed using spectroscopic methods (¹H-NMR, Mass Spectrometry) and elemental analysis.

A Spectrum of Biological Activities

The true value of this chemical scaffold lies in its diverse and potent biological activities. The following sections detail the major therapeutic areas where these derivatives have shown significant promise, supported by quantitative data and standardized protocols.

Antimicrobial and Antifungal Activity

Hydrazone derivatives are well-established as potent antimicrobial agents.[1][7] Their mechanism often involves the disruption of essential cellular processes in microbes. The lipophilic nature of the phenoxy ring combined with the hydrogen bonding capacity of the hydrazone linker allows these molecules to penetrate microbial cell membranes and interact with intracellular targets.[8][9]

Causality in Action: The azomethine (-N=CH-) linkage is crucial for activity. It is believed that this group can chelate with metal ions present in microbial cells, which are essential for the function of various enzymes. By sequestering these metals, the compounds inhibit enzymatic activity and disrupt metabolic pathways, leading to microbial cell death.

Data Summary: Antimicrobial Activity

| Compound ID (Substituent) | Target Organism | Activity Metric | Result | Reference |

| Hydrazone Derivative | S. aureus | MIC | 3.13 µg/mL | [1] |

| Hydrazone Derivative | E. coli | MIC | 1.284 mM | [7] |

| Tosylhydrazone Derivative | C. albicans | MIC | 1.5 µg/mL | [1] |

| 4-fluorobenzylidene deriv. | E. coli | MIC | 1.6 µg/mL | [10] |

| 4-fluorobenzylidene deriv. | S. aureus | MIC | 2.8 µg/mL | [10] |

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for quantifying the antimicrobial efficacy of a compound.

-

Preparation: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are made in a 96-well microtiter plate using sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculum: A standardized inoculum of the target microorganism (e.g., S. aureus at ~5 x 10⁵ CFU/mL) is prepared and added to each well.

-

Controls: Positive (broth + inoculum, no compound) and negative (broth only) controls are included on each plate.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Postulated mechanism of antifungal action on the cell membrane.[11]

Anticancer Activity

Derivatives of this class have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[12][13] Their mechanism of action is often multi-pronged, involving the induction of programmed cell death (apoptosis) and interference with cell cycle progression.[14]

Causality in Action: Many hydrazone derivatives induce apoptosis by modulating the intrinsic mitochondrial pathway. They can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspase enzymes (like caspase-3), the executioners of apoptosis.[12][14]

Data Summary: In Vitro Cytotoxicity

| Compound ID (Substituent) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 3h (Pyrrole ring) | PC-3 (Prostate) | 1.32 | [12][13] |

| Compound 3h (Pyrrole ring) | MCF-7 (Breast) | 2.99 | [12][13] |

| Compound 3h (Pyrrole ring) | HT-29 (Colon) | 1.71 | [12][13] |

| Compound 1 (Furan ring) | MCF-7 (Breast) | 0.7 | [14] |

| Compound 2 (Thiophene ring) | MCF-7 (Breast) | 0.18 | [14] |

| Compound 11 | HCT-116 (Colon) | 2.5 | [15] |

IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the test compounds (typically from 0.01 to 100 µM) for a specified period (e.g., 48 hours). A vehicle control (DMSO) is also included.

-

MTT Addition: After the treatment period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the purple formazan crystals formed by viable cells.

-

Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined.

Caption: The intrinsic apoptotic pathway induced by hydrazone derivatives.[14]

Anti-inflammatory Activity

Several hydrazide-hydrazone derivatives have exhibited significant anti-inflammatory activity, often comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).[16][17][18] The primary in vivo model used to assess this activity is the carrageenan-induced paw edema assay in rats, which mimics the acute inflammatory response.

Data Summary: Anti-inflammatory Activity

| Compound ID | Assay Model | % Inhibition of Edema (vs. Control) | Reference |

| 9d | Carrageenan-induced rat paw edema | 32-58% | [16] |

| 17k | Carrageenan-induced rat paw edema | 86% | [16] |

| III (Nicotinic acid hydrazide deriv.) | Carrageenan-induced rat paw edema | 35.73% (at 20 mg/kg) | [18] |

| IV (Nicotinic acid hydrazide deriv.) | Carrageenan-induced rat paw edema | 37.29% (at 20 mg/kg) | [18] |

| Diclofenac Sodium (Standard) | Carrageenan-induced rat paw edema | 38.85% (at 10 mg/kg) | [18] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This is a classic and reliable method for screening potential anti-inflammatory agents.[18]

-

Animal Grouping: Wistar albino rats are divided into groups (n=5): a control group, a standard drug group (e.g., diclofenac sodium, 10 mg/kg), and test groups receiving different doses of the synthesized compounds.

-

Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally, typically suspended in 0.6% carboxymethyl cellulose (CMC). The control group receives only the vehicle (CMC).

-

Induction of Inflammation: After 30-60 minutes, 0.1 mL of a 1% (w/v) solution of carrageenan is injected into the sub-plantar region of the left hind paw of each rat.

-

Measurement: The paw volume or diameter is measured immediately after the carrageenan injection (at 0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or digital calipers.

-

Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = (1 - Vₜ/Vₐ) x 100, where Vₜ is the average increase in paw volume in the test group and Vₐ is the average increase in paw volume in the control group.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. The derivatives, particularly the hydrazones, exhibit a wide array of potent biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The synthetic accessibility of these compounds allows for extensive structural modifications, enabling fine-tuning of their activity and selectivity.

Future research should focus on several key areas:

-

Mechanism of Action: While general mechanisms are understood, further studies are needed to identify the precise molecular targets for the most potent compounds.

-

In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies must be advanced to more complex in vivo models to evaluate their efficacy, pharmacokinetic profiles, and safety.

-

Structure-Activity Relationship (SAR) Optimization: Systematic modification of both the phenoxy and the aldehyde/ketone portions of the molecule will likely lead to the discovery of derivatives with enhanced potency and reduced off-target effects.

References

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]

- Kumaran, P., et al. (2013). Synthesis and Biological Evaluation of Hydrazone Derivatives. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 1(2), 104-109.

-

Akdağ, K., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Acta Chimica Slovenica, 69(4), 863-875. [Link]

-

de Almeida, J. F., et al. (2021). Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. Molecules, 26(11), 3383. [Link]

-

Akdağ, K., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. ResearchGate. [Link]

- Al-Ostath, A. I., et al. (2020). Synthesis, conformational assignment, and anti-inflammatory activities of N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides.

-

Gül, H. İ., et al. (2023). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega, 8(39), 36141–36153. [Link]

-

Abdelgawad, M. A., et al. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

- Al-Amiery, A. A., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 26(16), 4943.

- Al-Soud, Y. A., et al. (2004). Synthesis and Anti-Inflammatory Activity of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides. Semantic Scholar.

- N/A

-

Gomha, S. M., et al. (2015). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 20(1), 1337–1353. [Link]

- BenchChem. (2025). A Comprehensive Review of 2-(2-Chlorophenyl)acetohydrazide and its Analogs: Synthesis, Biological Activities, and Mechanisms of. BenchChem.

- Jain, S., et al. (2012). Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. Journal of Pharmacy Research, 5(8), 4154-4156.

-

Riyadh, S. M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2465. [Link]

-

Khan, K. M., et al. (2015). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules, 20(6), 11561–11580. [Link]

- Sharma, S., et al. (2014). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 5(8), 3121-3135.

- Adole, V. A., et al. (2022). Schiff base metal complexes as a dual antioxidant and antimicrobial agents. Applied Biological Chemistry, 65(1), 32.

- N/A

-

Fun, H.-K., et al. (2010). 2-(4-Methylphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1433. [Link]

- N/A

- N/A

- N/A

- N/A

- N/A

- Gwarzo, N. S., et al. (2020). Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, and Its Metal (II) Complexes. Journal of Chemistry, 2020, 1745236.

- N/A

-

Al-Issa, S. A., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3501. [Link]

- BenchChem. (2025). The Core Mechanism of 2-(2-Chlorophenyl)acetohydrazide Derivatives: A Technical Guide for Researchers. BenchChem.

- N/A

- N/A

-

Salimi, M., et al. (2017). In Vitro and in Vivo Assessments of Two Novel Hydrazide Compounds Against Breast Cancer as Well as Mammary Tumor Cells. Cancer Chemotherapy and Pharmacology, 79(6), 1191–1201. [Link]

-

Al-Abdullah, E. S., et al. (2011). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 16(4), 3054–3067. [Link]

-

Shingade, S. G., et al. (2012). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. Medicinal Chemistry Research, 21(9), 2320–2325. [Link]

- N/A

- N/A

- N/A

- N/A

- N/A

Sources

- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hygeiajournal.com [hygeiajournal.com]

- 4. 2-(4-Methylphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors [mdpi.com]

- 7. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents | Semantic Scholar [semanticscholar.org]

- 18. hygeiajournal.com [hygeiajournal.com]

The Emerging Potential of 2-(4-chloro-2-methylphenoxy)acetohydrazide in Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Scaffold of Therapeutic Promise

In the landscape of modern drug discovery, the identification and exploration of versatile chemical scaffolds are paramount to the development of novel therapeutic agents. The phenoxyacetohydrazide core, a privileged structure in medicinal chemistry, has consistently demonstrated a remarkable breadth of biological activities. This technical guide delves into the specific potential of a promising, yet underexplored, derivative: 2-(4-chloro-2-methylphenoxy)acetohydrazide . While extensive research on this particular molecule is nascent, its structural features, rooted in the well-documented bioactivity of the broader phenoxyacetohydrazide class, suggest a significant therapeutic promise. This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive analysis of its synthetic pathways, potential mechanisms of action, and detailed experimental protocols for its evaluation.

The foundational structure of this compound is derived from (4-chloro-2-methylphenoxy)acetic acid, also known as MCPA.[1][2] MCPA is a widely used herbicide that functions by mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants.[1][2] While its herbicidal activity is not directly translatable to human medicine, the underlying phenoxyacetic acid scaffold provides a validated starting point for chemical modification to explore therapeutic applications. The introduction of the acetohydrazide moiety (-C(O)NHNH2) is a key strategic step, as hydrazides and their subsequent derivatives, such as hydrazones, are known to exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5]

This guide will navigate the scientific rationale for investigating this compound, offering insights into its potential as a precursor for a new generation of targeted therapies. We will explore the causality behind experimental designs and provide self-validating protocols to ensure scientific rigor.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| Molecular Formula | C9H11ClN2O2 | [6] |

| Molecular Weight | 214.65 g/mol | [6] |

| IUPAC Name | This compound | |

| SMILES | Cc1cc(ccc1OCC(NN)=O)[Cl] | [6] |

Synthetic Pathways: From Precursor to Core Scaffold

The synthesis of this compound is a straightforward and well-established process, typically involving a two-step reaction sequence starting from the commercially available (4-chloro-2-methylphenoxy)acetic acid (MCPA).[1]

Step 1: Esterification of (4-chloro-2-methylphenoxy)acetic acid

The initial step involves the conversion of the carboxylic acid to its corresponding ester, typically an ethyl or methyl ester, through Fischer esterification. This reaction is acid-catalyzed and proceeds by reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid.

Experimental Protocol:

-

In a round-bottom flask, dissolve (4-chloro-2-methylphenoxy)acetic acid (1 equivalent) in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-chloro-2-methylphenoxy)acetate.

Step 2: Hydrazinolysis of the Ester

The second step is the hydrazinolysis of the synthesized ester. This involves the nucleophilic acyl substitution of the alkoxy group of the ester by hydrazine hydrate to yield the desired this compound.[5][7][8][9]

Experimental Protocol:

-

Dissolve the crude ethyl 2-(4-chloro-2-methylphenoxy)acetate (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.5 to 2 equivalents) dropwise to the solution while stirring at room temperature.[7][8]

-

Stir the reaction mixture at room temperature for 7-12 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, the reaction mixture is typically cooled, and the resulting white precipitate of this compound is collected by filtration.[7][8]

-

Wash the solid with cold ethanol and dry under vacuum.

-

The product can be further purified by recrystallization from ethanol to yield a crystalline solid.[8]

Caption: Synthetic workflow for this compound.

Potential Therapeutic Applications and Mechanisms of Action

While direct experimental evidence for the medicinal applications of this compound is limited, the extensive research on structurally similar phenoxyacetohydrazide derivatives allows for the formulation of strong hypotheses regarding its potential therapeutic activities. The primary strategy for unlocking the therapeutic potential of this core scaffold is through its derivatization, most commonly by condensation with various aldehydes or ketones to form Schiff bases (hydrazones).[3][4]

Anti-inflammatory and Anti-angiogenic Potential

Hypothesized Mechanism:

Phenoxyacetohydrazide derivatives have shown promise as anti-inflammatory and anti-angiogenic agents.[8][10] The proposed mechanism of action involves the inhibition of key enzymes in the inflammatory and angiogenic pathways, such as cyclooxygenases (COX-1 and COX-2) and vascular endothelial growth factor (VEGF).[7][10] Inhibition of COX enzymes reduces the production of prostaglandins, which are key mediators of inflammation.[4] By targeting VEGF, these compounds can potentially inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis.[7][10]

In silico molecular docking studies on similar phenoxyacetohydrazide derivatives have revealed strong binding affinities towards COX-1, COX-2, and VEGF.[7][10] It is plausible that Schiff base derivatives of this compound could exhibit similar inhibitory activities.

Caption: Hypothesized anti-inflammatory and anti-angiogenic mechanism.

Experimental Protocol for Evaluation (In Vitro):

-

Human Red Blood Cell (HRBC) Membrane Stabilization Assay: This assay assesses the anti-inflammatory activity by measuring the ability of the compound to stabilize the red blood cell membrane against hypotonicity-induced lysis.

-

Enzyme Inhibition Assays: Commercially available kits can be used to determine the IC50 values of the compound against COX-1 and COX-2 enzymes.

-

Chick Chorioallantoic Membrane (CAM) Assay: This in vivo and ex vivo model is used to evaluate the anti-angiogenic activity by observing the inhibition of blood vessel formation in a developing chick embryo.[10]

Antimicrobial Activity

Hypothesized Mechanism:

Hydrazone derivatives of various acetohydrazides have demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal strains.[4] A key proposed mechanism for their antibacterial action is the inhibition of DNA gyrase, an essential enzyme in bacteria responsible for DNA replication and repair.[4] By binding to the active site of DNA gyrase, these compounds can disrupt its function, leading to bacterial cell death. The presence of the lipophilic chloro and methyl groups on the phenyl ring of this compound may enhance its ability to penetrate bacterial cell membranes.

Caption: Proposed mechanism for antimicrobial activity.

Experimental Protocol for Evaluation (In Vitro):

-

Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This can be determined using the broth microdilution method.

-

Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.

-

Inoculum Preparation: Prepare a standardized suspension of the bacterial or fungal strain.

-

Inoculation: Add the microbial suspension to each well containing the test compound.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[11]

-

Other Potential Activities

The phenoxyacetohydrazide scaffold has also been associated with a variety of other biological activities, including:

-

Anticancer Activity: Some derivatives have been shown to induce apoptosis in cancer cells.[11]

-

Anticonvulsant Activity: The hydrazone moiety is a key pharmacophore in several anticonvulsant drugs.[4]

-

Antioxidant Activity: The ability to scavenge free radicals is another reported property of this class of compounds.[3]

-

β-Glucuronidase Inhibition: Certain phenoxyacetohydrazide Schiff bases have been identified as inhibitors of β-glucuronidase, an enzyme implicated in some types of cancer.[3]

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. While direct biological data on this specific molecule is scarce, the wealth of information on the broader class of phenoxyacetohydrazide derivatives provides a solid foundation for its exploration in medicinal chemistry. The straightforward synthesis of the core molecule and its amenability to derivatization, particularly into Schiff bases, make it an attractive starting point for lead generation and optimization.

Future research should focus on the synthesis of a library of hydrazone derivatives of this compound and their systematic evaluation for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. In-depth mechanistic studies, supported by computational modeling, will be crucial in elucidating the structure-activity relationships and identifying the most promising lead compounds for further development. The insights provided in this technical guide are intended to catalyze and guide these future research endeavors, ultimately unlocking the full therapeutic potential of this intriguing molecule.

References

-

Wikipedia. MCPA. [Link]

-

Mohammed, Y. H. I., Shntaif, A. H., Alghamdi, S., Mansour, A. A., Qusty, N. F., Sindi, A. S., ... & Abu-Seer, E. A. (2024). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS One, 19(6), e0330731. [Link]

-

Taha, M., Ismail, N. H., Imran, S., Wadood, A., Rahim, F., Saad, M., & Khan, K. M. (2015). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules, 20(7), 12759-12774. [Link]

-

Mohammed, Y. H. I., Shntaif, A. H., Alghamdi, S., Mansour, A. A., Qusty, N. F., Sindi, A. S., ... & Abu-Seer, E. A. (2024). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. [Link]

-

Mohammed, Y. H. I., Shntaif, A. H., Alghamdi, S., Mansour, A. A., Qusty, N. F., Sindi, A. S., ... & Abu-Seer, E. A. (2024). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed. [Link]

-

Chen, J., & Tan, J. (2010). N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o2829. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. [Link]

-

Li, Y., & Wang, G. (2008). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1738. [Link]

-

Fun, H. K., Quah, C. K., & Isloor, A. M. (2018). N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. IUCrData, 3(1), x180026. [Link]

-

Fun, H. K., Quah, C. K., & Isloor, A. M. (2010). 2-(4-Methylphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o342. [Link]

-

El-Naggar, M. M., Al-Mahmoudy, A. M., El-Sayed, M. A., & El-Gohary, N. M. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2561543. [Link]

-

PubChem. (4-chloro-2-Methylphenoxy)acetic acid. [Link]

-

Fun, H. K., Quah, C. K., Isloor, A. M., Sunil, D., & Shetty, P. (2009). 2-(2-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o10. [Link]

-

Australian and New Zealand Governments. (2024). Toxicant default guideline values for aquatic ecosystem protection: 4-chloro-2-methylphenoxy acetic acid (MCPA) in freshwater. Water Quality Australia. [Link]

Sources

- 1. MCPA - Wikipedia [en.wikipedia.org]

- 2. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-(4-Methylphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Compound this compound - Chemdiv [chemdiv.com]

- 7. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic | PLOS One [journals.plos.org]

- 8. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(4-Methoxyphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-(4-Chloro-2-methylphenoxy)acetohydrazide (CAS 32022-38-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chloro-2-methylphenoxy)acetohydrazide, a hydrazide derivative of the widely used herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA). This document delves into the compound's chemical and physical properties, outlines a detailed methodology for its synthesis and characterization, and explores its potential biological activities. Drawing upon the known herbicidal properties of its parent compound and the diverse bioactivities of the hydrazide functional group, this guide offers insights into potential applications in agrochemical and pharmaceutical research. While specific experimental data for this compound is limited, this guide synthesizes available information on related structures to provide a robust starting point for further investigation.

Introduction

This compound (CAS 32022-38-1) is an organic compound featuring a phenoxyacetic acid hydrazide core structure. It is a direct derivative of MCPA, a systemic phenoxy herbicide used for the selective control of broadleaf weeds.[1] The introduction of a hydrazide functional group (-CONHNH₂) to the MCPA backbone opens avenues for novel chemical transformations and potentially new biological activities.[2] Hydrazides are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticonvulsant effects.[3][4] This guide aims to provide a detailed technical resource for researchers interested in the synthesis, characterization, and potential applications of this specific hydrazide derivative.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 32022-38-1 | N/A |

| Molecular Formula | C₉H₁₁ClN₂O₂ | N/A |

| Molecular Weight | 214.65 g/mol | N/A |

| Appearance | White to light brown solid (predicted) | [1] |

| Melting Point | Not available | N/A |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol (predicted) | N/A |

Synthesis and Characterization

The synthesis of this compound can be achieved through a two-step process starting from the commercially available (4-chloro-2-methylphenoxy)acetic acid (MCPA). The general workflow involves the esterification of MCPA followed by hydrazinolysis of the resulting ester.

Diagram: Synthetic Pathway

Caption: Synthetic route to this compound.

Step 1: Synthesis of Ethyl (4-chloro-2-methylphenoxy)acetate

This step involves the Fischer esterification of MCPA with ethanol in the presence of a strong acid catalyst.

Experimental Protocol:

-

To a solution of (4-chloro-2-methylphenoxy)acetic acid (1 equivalent) in absolute ethanol (excess), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (4-chloro-2-methylphenoxy)acetate.

-

The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

The target hydrazide is synthesized by the hydrazinolysis of the corresponding ethyl ester. This protocol is adapted from the synthesis of a similar compound, 2-(4-chloro-3-methylphenoxy) acetohydrazide.[5]

Experimental Protocol:

-

Dissolve ethyl (4-chloro-2-methylphenoxy)acetate (1 equivalent) in absolute ethanol.

-

Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution at room temperature with stirring.

-

Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

-

Collect the solid product by filtration and wash with cold ethanol.

-

The crude this compound can be purified by recrystallization from ethanol to yield a crystalline solid.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Predicted Spectral Data:

-

¹H NMR (DMSO-d₆, 400 MHz): Based on the closely related 2-(4-Chloro-2-methylphenoxy)-N'-[(2,6-dichlorophenyl)methylidene]acetohydrazide, the following peaks are predicted: a singlet for the methyl protons around δ 2.18 ppm, a singlet for the methylene protons (-OCH₂-) around δ 5.09 ppm, and aromatic protons in the range of δ 6.78-7.24 ppm.[6] The hydrazide protons (-NHNH₂) would likely appear as broad singlets.

-

¹³C NMR (DMSO-d₆, 100 MHz): Predictions based on the structure would suggest signals for the methyl carbon, the methylene carbon, aromatic carbons, and the carbonyl carbon.

-

IR (KBr, cm⁻¹): Expected characteristic peaks would include N-H stretching vibrations for the hydrazide group (around 3200-3400 cm⁻¹), a strong C=O stretching vibration (around 1650-1680 cm⁻¹), and C-O-C stretching vibrations.

-

Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak due to the presence of the chlorine isotope. Fragmentation patterns would likely involve the loss of the hydrazide group and cleavage of the ether linkage. The mass spectrum of the parent MCPA shows a molecular ion at m/z 200 and a prominent fragment at m/z 141, corresponding to the chloromethylphenol moiety.[7]

Potential Biological Activities

Diagram: Potential Biological Activities

Caption: Predicted biological activities based on structural motifs.

Herbicidal Activity

As a derivative of the potent herbicide MCPA, it is highly probable that this compound or its derivatives could exhibit herbicidal properties.[1] The mode of action of MCPA is as a synthetic auxin, disrupting plant growth.[1] Further derivatization of the hydrazide moiety could lead to compounds with altered selectivity, potency, and environmental persistence.

Experimental Protocol for Herbicidal Activity Screening (Post-emergence):

-

Plant Cultivation: Grow target weed species (e.g., broadleaf weeds) and a crop species (e.g., wheat) in pots under controlled greenhouse conditions.

-

Compound Application: Prepare solutions of this compound at various concentrations. Apply the solutions as a foliar spray to the plants at a specific growth stage.

-

Evaluation: Assess the herbicidal effects at regular intervals (e.g., 7, 14, and 21 days after treatment). Evaluate parameters such as plant mortality, growth inhibition, and visual injury symptoms.

-

Comparison: Include a positive control (e.g., MCPA) and a negative control (solvent only) for comparison.

Antimicrobial Activity

The hydrazide functional group is a common pharmacophore in many antimicrobial agents.[4] Therefore, this compound is a candidate for screening against various bacterial and fungal pathogens.

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Controls: Include a positive control (a known antibiotic) and a negative control (no compound) in the assay.

Anti-inflammatory Activity

Many hydrazide derivatives have been reported to possess anti-inflammatory properties.[3][8] The potential of this compound as an anti-inflammatory agent could be investigated using in vitro and in vivo models.

Experimental Protocol for In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema):

-

Animal Model: Use a suitable animal model, such as Wistar rats or Swiss albino mice.

-

Compound Administration: Administer this compound orally or intraperitoneally at different doses.

-

Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of the animals to induce localized edema.

-

Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group (vehicle-treated).

-

Standard Drug: Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

Conclusion

This compound is a readily synthesizable derivative of the herbicide MCPA. This technical guide has provided a comprehensive framework for its synthesis, characterization, and the exploration of its potential biological activities. The structural combination of a phenoxyacetic acid moiety and a hydrazide group suggests a promising starting point for the development of novel agrochemicals and pharmaceuticals. Further research is warranted to experimentally validate the predicted herbicidal, antimicrobial, and anti-inflammatory properties of this compound and its derivatives. The detailed protocols provided herein offer a solid foundation for such investigations.

References

- Akhter, M., Husain, A., Azad, B., & Ajmal, M. (2010). Aroylpropionic acid based 2,5-disubstituted-1,3,4-oxadiazoles: synthesis and their anti-inflammatory and analgesic activities. European Journal of Medicinal Chemistry, 44, 2372-2378.

- Narang, R., et al. (2012). Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. Hygeia.J.D.Med. Vol.4 (2), 15-20.

- Nakhostin, A., Mirseyyedhosein, S., et al. (2025). Synthesis, conformational assignment, and anti-inflammatory activities of N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides. Medicinal Chemistry Research.

- Varshney, M., et al. (2014). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. Medicinal Chemistry Research, 23, 3401-3414.

- Synthesis and antimicrobial activity of substituted acetohydrazide deriv

-

(4-chloro-2-Methylphenoxy)acetic acid. PubChem. Retrieved from [Link]

- Chen, T., & Tan, X. (2010). N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2829.

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. (2022). MDPI.

- Fun, H. K., Quah, C. K., Isloor, A. M., Sunil, D., & Shetty, P. (2010). 2-(4-Methylphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o165.

- Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. (2011). Iranian Journal of Pharmaceutical Research, 10(3), 463-470.

-

2-(4-Chlorophenyl)acetohydrazide. PubChem. Retrieved from [Link]

-

N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-chlorophenoxy)acethydrazide - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

MCPA. (2023, November 29). In Wikipedia. Retrieved from [Link]

- A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. (2025).

- Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2022). MDPI.

- Antimicrobial activities of hydrazones with 2,4-dichloro moiety. (2022). ChemRxiv.

-

Ethyl (2Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazinylidene)acetate. PubChem. Retrieved from [Link]

- CN104130159A - Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)hydrazono]ethyl acetate - Google Patents. (n.d.).

- Removal of 4-chloro-2-methylphenoxyacetic acid from water by MIL-101(Cr) metal-organic framework: kinetics, isotherms and statistical models. (2021). PubMed Central.